Tris(1-chloro-2-propyl) Phosphate-d18

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tris(1-chloro-2-propyl) Phosphate-d18, also known as TCPP, is a chlorinated organophosphate flame retardant commonly added to polyurethane foams . It is also used in minor amounts in PVC and EVA . It is a clear colorless viscous liquid .

Synthesis Analysis

TCPP is prepared industrially by the reaction of propylene oxide with phosphoryl chloride . This process produces a range of products, of which the tris(2-chloro-1-methylethyl) isomer tends to dominate .Molecular Structure Analysis

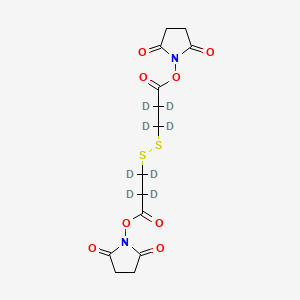

The molecular formula of Tris(1-chloro-2-propyl) Phosphate-d18 is C9D18Cl3O4P . The molecular weight is 345.68 g/mol .Chemical Reactions Analysis

TCPP may hydrolyze under acidic or alkaline conditions . It is also known to be combustible . A study revealed a dual pathway for the degradation of TCPP by zero-valent iron (ZVI) and persulfate as co-milling agents in a mechanochemical (MC) process .Physical And Chemical Properties Analysis

TCPP is a clear colorless viscous liquid . It is insoluble in water . The compound is probably combustible . The molecular weight is 327.6 g/mol .Aplicaciones Científicas De Investigación

Environmental Presence and Human Exposure

TCPP is widely detected in various environments, including indoor dust, due to its extensive use in consumer products. It's a concern for human health because of its potential toxicity and widespread exposure. Studies have measured the presence of TCPP and its metabolites in human urine, indicating significant exposure among the general population. The exposure to TCPP varies regionally, reflecting differences in use patterns and regulations (Ospina et al., 2018; Van den Eede et al., 2016).

Metabolism and Kinetics

Research into the metabolism of TCPP in human liver microsomes and serum has identified specific metabolites and provided insights into its biotransformation pathways. These studies are crucial for understanding the potential health effects and developing biomonitoring strategies for exposure assessment (Van den Eede et al., 2016).

Toxicity and Health Effects

Several studies have evaluated the toxicity of TCPP, including its endocrine-disrupting potential and effects on reproductive health. The evidence suggests that TCPP exposure may lead to developmental and reproductive issues in animal models, raising concerns about its safety for human health (Wang et al., 2015; Gold et al., 1978).

Environmental Fate and Degradation

TCPP's persistence in the environment and potential for biodegradation have been subjects of research. Studies have identified bacterial strains capable of degrading chlorinated organophosphorus flame retardants, offering a potential avenue for bioremediation of contaminated sites (Takahashi et al., 2010).

Analytical Methodologies

Developing analytical methods to detect TCPP and its metabolites in biological and environmental samples is crucial for monitoring exposure and assessing risks. Recent advances include methods for quantifying TCPP in plasma, which are essential for toxicological studies and risk assessment (Collins et al., 2018).

Safety And Hazards

Direcciones Futuras

Given the potential hazards associated with TCPP, there is a need for more research into safer alternatives and more effective methods for its removal from the environment. The degradation of TCPP in soil and its high degradations in different types of soils have been studied , suggesting potential future directions for research in this area.

Propiedades

Número CAS |

1447569-78-9 |

|---|---|

Nombre del producto |

Tris(1-chloro-2-propyl) Phosphate-d18 |

Fórmula molecular |

C9H18Cl3O4P |

Peso molecular |

345.673 |

Nombre IUPAC |

tris(1-chloro-1,1,2,3,3,3-hexadeuteriopropan-2-yl) phosphate |

InChI |

InChI=1S/C9H18Cl3O4P/c1-7(4-10)14-17(13,15-8(2)5-11)16-9(3)6-12/h7-9H,4-6H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D,8D,9D |

Clave InChI |

KVMPUXDNESXNOH-WMQNGQRQSA-N |

SMILES |

CC(CCl)OP(=O)(OC(C)CCl)OC(C)CCl |

Sinónimos |

Tris(2-chloroisopropyl) Phosphate-d18; Antiblaze 80-d18; Antiblaze TMCP-d18; Daltoguard F-d18; Fyrol PCF-d18; Hostaflam OP 820-d18; Levagard PP-d18; Levagard PP-Z-d18; PUMA 4010-d18; TCPP-d18; Tolgard TMCP-d18; Tris(1-methyl-2-chloroethyl) Phosphate- |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.